3-Bromopropyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains a bromopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl 2-(acetyloxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-bromopropanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Salicylic acid+3-BromopropanolH2SO43-Bromopropyl 2-(acetyloxy)benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromopropyl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.
Hydrolysis: The primary products are 2-hydroxybenzoic acid and 3-bromopropanol.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones, depending on the extent of oxidation.
Scientific Research Applications
3-Bromopropyl 2-(acetyloxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of prodrugs and drug delivery systems.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromopropyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyl 2-(acetyloxy)benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropyl 2-(acetyloxy)benzoate: Similar structure but with an iodine atom instead of bromine.
2-(Acetyloxy)benzoic acid: Lacks the bromopropyl group but retains the ester functionality.
Uniqueness
3-Bromopropyl 2-(acetyloxy)benzoate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. The bromine atom’s size and electronegativity make it a better leaving group compared to chlorine, leading to more efficient reactions. Additionally, the compound’s ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
204632-98-4 |
---|---|
Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-bromopropyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-9(14)17-11-6-3-2-5-10(11)12(15)16-8-4-7-13/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
DFBXNPRZYSGLHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.